Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI)

CAS No.: 76570-49-5

Cat. No.: VC7999614

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76570-49-5 |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | tert-butyl N-phenoxycarbamate |

| Standard InChI | InChI=1S/C11H15NO3/c1-11(2,3)14-10(13)12-15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |

| Standard InChI Key | DENBTQJQFYSSDU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NOC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NOC1=CC=CC=C1 |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

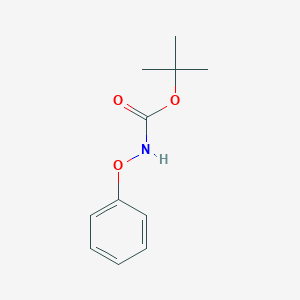

The compound’s IUPAC name is (tert-butoxy)carbonyl phenoxyamine, with a systematic designation reflecting its carbamate functionality. Key structural features include:

-

Phenoxy group: A benzene ring bonded to an oxygen atom, providing aromatic stability and influencing electronic properties.

-

Carbamate linkage: The –NH–COO– group, which is hydrolytically labile under acidic or basic conditions.

-

tert-Butyl protecting group: A bulky substituent that shields the carbamate nitrogen, enhancing stability during synthetic reactions .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 76570-49-5 | |

| Molecular Formula | C₁₁H₁₅NO₃ | |

| Molecular Weight | 209.24 g/mol | |

| Synonyms | tert-Butyl phenoxycarbamate |

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves the reaction of phenoxyamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method, analogous to protocols for related carbamates , proceeds via nucleophilic acyl substitution:

Key optimization factors include:

-

Solvent choice: Tetrahydrofuran (THF) or dichloromethane (DCM) to balance reactivity and solubility .

-

Temperature: Room temperature or mild heating (40–60°C) to maximize yield .

-

Coupling agents: Use of EDCI/HOBt for activating intermediates in multi-step syntheses .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency, with automated systems ensuring precise control over stoichiometry and reaction conditions. Yields exceeding 70% are achievable under optimized protocols .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s tert-butyl group facilitates its use as a protecting group for amines in drug synthesis. For example, it has been utilized in the preparation of anti-inflammatory agents, where carbamate derivatives exhibit 39–54% inhibition in carrageenan-induced edema models .

Agrochemical Development

In agrochemistry, it serves as a precursor for herbicides and insecticides. The phenoxy moiety contributes to bioactivity by interacting with plant enzymatic systems, as seen in analogs targeting acetylcholinesterase .

Spectroscopic Characterization

Analytical Techniques

-

Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 209.24 .

-

¹H NMR: Features signals at δ 1.45 ppm (tert-butyl), δ 6.8–7.3 ppm (phenoxy aromatic protons), and δ 5.1 ppm (carbamate NH) .

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C) .

Research Challenges and Future Directions

Stability Limitations

The carbamate bond’s susceptibility to hydrolysis limits its use in aqueous environments. Strategies to enhance stability include incorporating electron-withdrawing substituents on the phenyl ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume